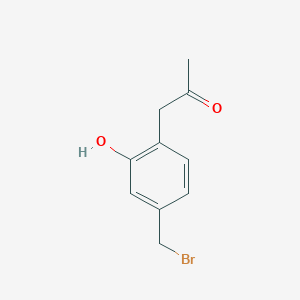
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF4OS. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
One common synthetic route includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups.
Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those requiring fluorinated and trifluoromethylated moieties.
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The pathways involved may include radical intermediates and specific enzyme interactions, depending on the context of its use .
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one include:
- 1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one
These compounds share similar structural features but differ in the position of the fluoro and trifluoromethylthio groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H7ClF4OS |
|---|---|
Peso molecular |
286.67 g/mol |
Nombre IUPAC |
1-chloro-1-[4-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)6-2-3-7(12)8(4-6)17-10(13,14)15/h2-4,9H,1H3 |
Clave InChI |
RUCIUYNYARKETM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)F)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)

![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)


